2-Methoxy-4-nitro-1,3,5-trimethylbenzene
Description
2-Methoxy-4-nitro-1,3,5-trimethylbenzene (C₁₀H₁₃NO₃) is a substituted aromatic compound featuring a 1,3,5-trimethylbenzene (mesitylene) core with additional methoxy (-OCH₃) and nitro (-NO₂) groups at positions 2 and 4, respectively.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methoxy-1,3,5-trimethyl-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO3/c1-6-5-7(2)10(14-4)8(3)9(6)11(12)13/h5H,1-4H3 |
InChI Key |
LDBLBZILEXGERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene typically involves the nitration of 2-methoxy-1,3,5-trimethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agent. The reaction is usually conducted at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to maintain the reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-nitro-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy, methyl, or nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-4-nitro-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, depending on the specific reaction conditions and targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs include:
- 1,3,5-Trimethylbenzene (Mesitylene) : Lacks nitro and methoxy groups, resulting in lower polarity and higher volatility. It is biodegradable under sulfate-reducing conditions .
- 4-Methoxy-2-nitrobenzaldehyde : Shares nitro and methoxy groups but replaces methyl substituents with an aldehyde (-CHO), increasing polarity and altering reactivity in nucleophilic additions .
Electronic and Steric Effects
- Nitro Group : A strong electron-withdrawing group meta-directs further substitution. In 2-Methoxy-4-nitro-1,3,5-trimethylbenzene, the nitro group at position 4 may deactivate the ring, reducing reactivity compared to mesitylene .
- Steric hindrance from the three methyl groups further limits accessibility to reactive sites.
Data Tables
Table 1: Key Properties of this compound and Analogs
Research Findings
Physical Properties
- Solubility : The compound is expected to exhibit lower solubility in water compared to carboxylic acid derivatives like 4-Methoxy-3-nitrobenzoic acid (melting point 191–194°C ), owing to the absence of polar carboxyl groups.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Methoxy-4-nitro-1,3,5-trimethylbenzene, and what are their respective yields and purity considerations?
The synthesis of this compound typically involves nitration and alkylation/methoxylation steps. A common approach is:
Nitration of precursor : Start with 1,3,5-trimethylbenzene (mesitylene) and introduce a nitro group at the para position using mixed acid (HNO₃/H₂SO₄).
Methoxylation : Protect the desired position via methoxy group introduction using methylating agents like dimethyl sulfate under basic conditions.
Purity optimization : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to achieve >95% purity, as demonstrated for structurally similar nitro-methoxy aromatic compounds . Monitor purity via HPLC or GC-MS, ensuring minimal byproducts such as di-nitrated isomers.
Q. How should researchers optimize purification methods for this compound to achieve high-purity samples?
Purification challenges arise from structural analogs (e.g., regioisomers) and residual solvents. Key steps:
- Recrystallization : Use a solvent pair like ethanol/water (8:2 v/v) to exploit solubility differences.
- Chromatography : Normal-phase silica gel with a gradient of hexane:ethyl acetate (9:1 to 7:3) effectively separates nitro-substituted derivatives .
- Quality control : Validate purity via melting point analysis (compare to literature values) and ¹H NMR integration ratios (e.g., methoxy singlet at δ 3.8–4.0 ppm, absence of extraneous peaks) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign methoxy (δ ~3.9 ppm, singlet), aromatic protons (split patterns due to nitro and methyl groups), and methyl groups (δ 2.1–2.5 ppm). Compare with computational predictions (DFT) for ambiguous signals .
- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and methoxy (1250–1150 cm⁻¹ C-O stretch) groups.
- Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of NO₂ or OCH₃ groups) .
Advanced Research Questions
Q. How can computational chemistry explain the electronic effects of substituents in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Electron-withdrawing effects : The nitro group reduces electron density at the para position, directing electrophilic attacks to meta positions.
- Steric effects : Methyl groups at 1,3,5 positions create steric hindrance, influencing reaction pathways (e.g., slower nitration compared to unsubstituted analogs).
Validate computational models by correlating predicted NMR chemical shifts/IR frequencies with experimental data .
Q. What strategies resolve contradictory literature reports on the compound’s stability under varying conditions?
Contradictions often arise from unaccounted variables (e.g., trace moisture, light exposure). Systematic approaches include:
- Controlled degradation studies : Expose the compound to UV light, heat (40–80°C), or acidic/alkaline conditions. Monitor degradation via LC-MS to identify products (e.g., demethylation or nitro reduction) .
- Replicate experiments : Use standardized protocols (e.g., inert atmosphere for synthesis, anhydrous solvents) to minimize variability .
Q. What advanced analytical approaches quantify degradation products in environmental matrices?
- Hyphenated techniques : Use GC-MS or LC-MS/MS with deuterated internal standards for high sensitivity. For example, detect nitro-to-amine reduction products using a C18 column (methanol/water gradient) and ESI-MS in positive ion mode .
- Environmental sampling : Extract soil/water samples with methylene chloride:benzene (9:1), concentrating analytes via SPE (C18 cartridges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
